molecular formula C22H22ClN3O2 B2553389 {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1797928-79-0

{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2553389
CAS No.: 1797928-79-0
M. Wt: 395.89
InChI Key: OSRYAWXBSPAFTF-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the 2-methylbenzyl group: This step involves the nucleophilic substitution reaction where the amino group is introduced using 2-methylbenzylamine.

    Formation of the morpholin-4-yl group: This can be achieved through a nucleophilic substitution reaction with morpholine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the chloro group to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Scientific Research Applications

{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used in the study of cellular pathways and molecular targets, particularly in the context of signal transduction and gene expression.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.

Comparison with Similar Compounds

Similar compounds to {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine shares the quinoline core structure but differs in its side chains.

    Quinacrine: Another antimalarial drug, quinacrine has a similar quinoline structure but with different substituents.

    Camptothecin: A quinoline alkaloid with potent anticancer properties, camptothecin has a unique lactone ring attached to the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[6-chloro-4-[(2-methylphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-4-2-3-5-16(15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRYAWXBSPAFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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